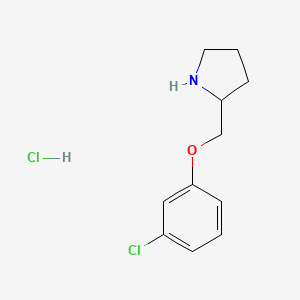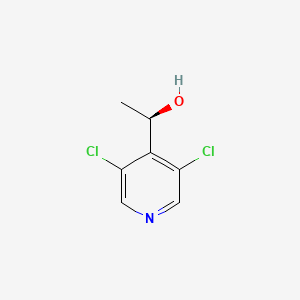
3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one
Übersicht
Beschreibung
“3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” is a chemical compound with the CAS Number: 1510319-14-8 . It has a molecular weight of 198.65 . The compound is stored at temperatures below -10°C and has a physical form of oil .
Synthesis Analysis
The synthesis of pyrazole derivatives, including “this compound”, has been a subject of interest due to their pharmacological potential . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“this compound” is an oil-like substance that is stored at temperatures below -10°C . It has a molecular weight of 198.65 .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterization
- Research has explored the synthesis and characterization of compounds related to "3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one". For example, studies have detailed the reaction processes leading to different products based on the aryl substituent involved, highlighting the formation of compounds through nucleophilic substitution and condensation followed by hydrolysis (Orrego Hernandez et al., 2015). Similarly, the synthesis of other derivatives, like "1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester" and its analogs, has been characterized, demonstrating the influence of specific substituents on the structural configuration of these compounds (Shen et al., 2012).
Catalytic Applications
- Some research has focused on the catalytic applications of pyrazole-derived compounds. For instance, the heterogenisation of a C-Scorpionate Fe(II) complex on carbon materials for cyclohexane oxidation with hydrogen peroxide shows the potential of these compounds as recyclable catalysts with significant catalytic performance (Martins et al., 2013). Another study on gold(III) complexes supported on carbon materials for cyclohexane oxidation underlines the effectiveness of pyrazole-derived catalysts in producing cyclohexanol and cyclohexanone from cyclohexane (Almeida et al., 2013).
Structural and Molecular Analysis
- Detailed X-ray crystallography and NMR studies have been conducted to elucidate the molecular and structural characteristics of these compounds, providing insights into their conformational dynamics and potential intermolecular interactions (Choi et al., 2015). Such analyses are crucial for understanding the chemical behavior and potential applications of these compounds in various scientific domains.
Antimicrobial Activities
- Although the focus is on excluding drug-related applications, it is noteworthy that some derivatives have been evaluated for their antimicrobial activities, showcasing the broader applicability of these compounds in fields like material science and biochemistry (Hamed et al., 2020).
Zukünftige Richtungen
The future directions for “3-(4-chloro-1H-pyrazol-1-yl)cyclohexan-1-one” could involve further exploration of its pharmacological activities and potential applications in medicine and other fields. Given the diverse pharmacological potential of pyrazole derivatives , this compound may also hold promise for future research and development.
Eigenschaften
IUPAC Name |
3-(4-chloropyrazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O/c10-7-5-11-12(6-7)8-2-1-3-9(13)4-8/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQWCAYJRPRRVMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)N2C=C(C=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





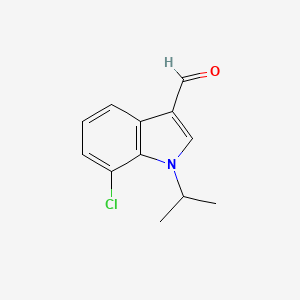
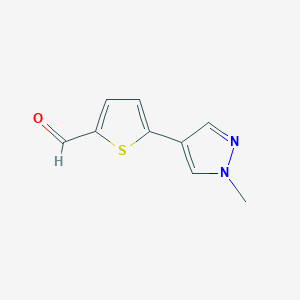

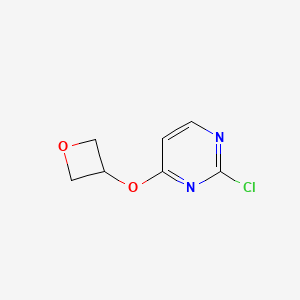
![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)
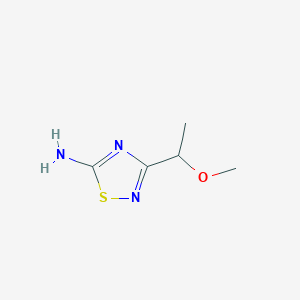

![methyl 5H,6H,7H-cyclopenta[b]pyridine-2-carboxylate](/img/structure/B1432361.png)
